Anolignan B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

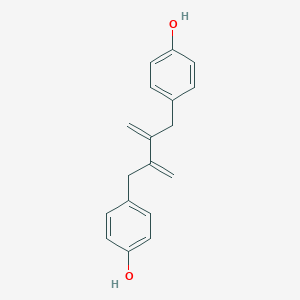

Anolignan B is a lignan that consists of buta-1,3-diene substituted by 4-hydroxybenzyl groups at positions 2 and 3. It is isolated from the ground stems of Anogeissus acuminata and exhibits anti-HIV activity by inhibiting HIV-1 reverse transcriptase enzyme. It has a role as a metabolite and a HIV-1 reverse transcriptase inhibitor. It is a lignan and a member of phenols.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Anolignan B has demonstrated significant antibacterial properties against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis (Gram-positive) | 3.8 |

| Escherichia coli (Gram-negative) | 31 |

In a study conducted by Eldeen et al. (2006), this compound was isolated through bioassay-guided fractionation and tested for its antibacterial efficacy, showing promising results against various pathogens .

Anti-inflammatory Properties

This compound has also been evaluated for its anti-inflammatory effects, particularly through the inhibition of cyclooxygenase enzymes COX-1 and COX-2. The following table summarizes the findings:

| Enzyme | IC50 (mM) |

|---|---|

| COX-1 | 1.5 |

| COX-2 | 7.5 |

The compound's ability to inhibit these enzymes suggests its potential use in treating inflammatory conditions without exhibiting mutagenic effects in the Ames test .

Anticancer Potential

Research indicates that this compound may serve as a selective inhibitor of estrogen receptor alpha (ER-α), which is significant in breast cancer treatment. In silico studies have shown that this compound exhibits a high docking score towards ER-α, suggesting its potential as a therapeutic agent against hormone-dependent cancers .

Antiviral Activity

This compound has been identified as an inhibitor of HIV-1 reverse transcriptase, which is crucial for the viral replication process. Its activity in this context positions it as a candidate for further development in antiviral therapies .

Synthesis and Computational Modeling

Recent advancements in synthesis methods have facilitated the laboratory production of this compound through techniques such as ruthenium-catalyzed cross-enyne metathesis. Furthermore, computational modeling approaches have been employed to predict the compound's interactions with biological targets, enhancing drug discovery efforts.

Study on Antibacterial Activity

In a study by Eldeen et al., this compound was isolated from Terminalia sericea and subjected to various bioassays to evaluate its antibacterial activity. The study confirmed its efficacy against multiple bacterial strains, establishing a foundation for its potential use in developing new antimicrobial agents .

Study on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound, utilizing cyclooxygenase enzyme assays to determine its inhibitory effects. The results indicated that this compound could be beneficial in managing inflammation-related disorders .

Analyse Chemischer Reaktionen

Structural Basis for Reactivity

Anolignan B’s reactivity arises from:

-

Phenolic hydroxyl groups (–OH) on the benzyl moieties, which participate in redox and acid-base reactions.

-

Conjugated 1,3-butadiene system , enabling electrophilic additions or cycloadditions.

-

Aromatic rings , susceptible to electrophilic substitution or oxidation .

2.1. Oxidation of Phenolic Groups

The phenolic –OH groups undergo oxidation, forming quinones or semiquinone radicals. This reactivity aligns with lignans’ role as antioxidants :

Anolignan B+Oxidizing Agent→Quinone Derivatives+H2O

Experimental Evidence :

-

Analogous lignans (e.g., Anolignan A) show redox activity in HIV-RTase inhibition, suggesting electron-transfer mechanisms .

-

Polyphenols like this compound stabilize free radicals via hydrogen donation, a trait linked to its anti-HIV activity .

2.2. Electrophilic Addition to the Butadiene Backbone

The conjugated diene system can undergo electrophilic additions (e.g., halogenation):

C C C C+X2→C X C X C

Theoretical Insights :

-

Conjugated dienes typically react with halogens (Cl₂, Br₂) or acids (HBr) via 1,4-addition .

-

No direct experimental data exists for this compound, but similar reactions are well-documented in butadiene derivatives .

2.3. Acid/Base-Catalyzed Rearrangements

Under acidic or basic conditions, this compound may undergo:

-

Cyclization : Formation of fused rings via intramolecular reactions.

-

Esterification/Sulfation : Phenolic –OH groups reacting with acyl chlorides or sulfating agents .

Example :

Ar OH+RCOCl→Ar O COR+HCl

2.4. Interaction with Biomolecules

This compound’s anti-HIV activity involves interactions with viral enzymes:

-

Inhibition of HIV-1 Reverse Transcriptase : Binds to the enzyme’s active site, blocking viral RNA-to-DNA conversion .

-

Mechanism : Likely involves hydrogen bonding between phenolic –OH and catalytic residues (e.g., aspartates) .

Reaction Data and Comparative Analysis

Eigenschaften

CAS-Nummer |

158081-98-2 |

|---|---|

Molekularformel |

C18H18O2 |

Molekulargewicht |

266.3 g/mol |

IUPAC-Name |

4-[3-[(4-hydroxyphenyl)methyl]-2-methylidenebut-3-enyl]phenol |

InChI |

InChI=1S/C18H18O2/c1-13(11-15-3-7-17(19)8-4-15)14(2)12-16-5-9-18(20)10-6-16/h3-10,19-20H,1-2,11-12H2 |

InChI-Schlüssel |

VVKZAZVVUAFFGF-UHFFFAOYSA-N |

SMILES |

C=C(CC1=CC=C(C=C1)O)C(=C)CC2=CC=C(C=C2)O |

Kanonische SMILES |

C=C(CC1=CC=C(C=C1)O)C(=C)CC2=CC=C(C=C2)O |

Key on ui other cas no. |

158081-98-2 |

Synonyme |

2,3-bis-(4-hydroxybenzyl)-1,3-butadiene anolignan B |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.